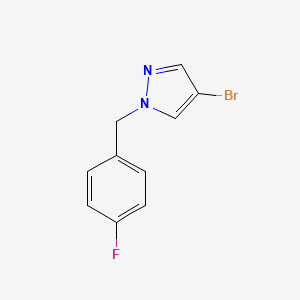

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

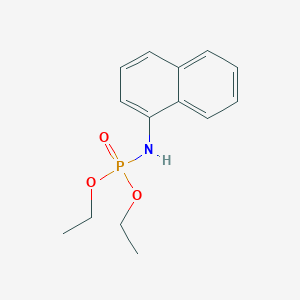

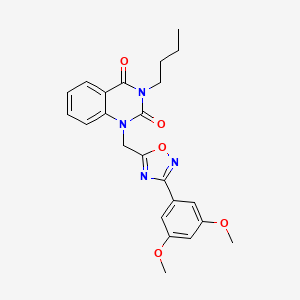

“4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has bromine and fluorine substituents, which can significantly affect its chemical properties .

Synthesis Analysis

While the exact synthesis process for “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” isn’t available, compounds with similar structures are often synthesized through halogenation, where a halogen atom (like bromine or fluorine) is introduced into a molecule .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” would likely include a pyrazole ring with bromine and fluorine atoms attached. The exact structure would depend on the positions of these atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of bromine and fluorine could affect its reactivity, boiling point, melting point, and solubility .Applications De Recherche Scientifique

Organic Synthesis and Characterization

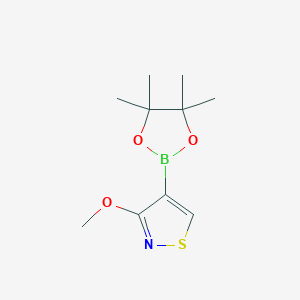

Synthesis and Crystallographic Analysis : The synthesis of 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound similar to 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole, was achieved through nucleophilic substitution reactions. Its structure was confirmed using various spectroscopic methods and crystallographic analysis, demonstrating its utility as an organic intermediate with potential applications in materials science and organic synthesis (Yang et al., 2021).

Reactivity and Applications in Arylation Reactions : The reactivity of 1-(2-bromobenzyl)-4-halopyrazoles, including compounds structurally similar to 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole, was explored in Pd-catalyzed direct arylation reactions. These studies highlight the potential of such brominated pyrazoles in synthesizing complex organic molecules, which could have implications in pharmaceutical chemistry and organic synthesis (Brahim et al., 2016).

Potential Medicinal Chemistry Applications

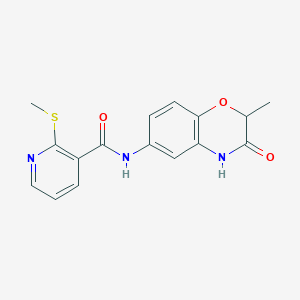

- Fluorogenic Properties and Bioorthogonal Chemistry : Research into sydnones, a class of compounds related to pyrazoles, has shown that they can undergo highly fluorogenic copper-free click cycloadditions. This property is significant for developing sensitive detection methods for biological and chemical applications, indicating that derivatives of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole might find similar applications in bioconjugation and material sciences (Favre et al., 2018).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that suzuki–miyaura coupling reactions, in which similar compounds are used, play a crucial role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

Its potential use in suzuki–miyaura coupling reactions suggests it could be instrumental in the synthesis of complex organic compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-[(4-fluorophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICABOXLEDFKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)

![(Z)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2987218.png)

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B2987225.png)

![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)